5-(4-Fluoro-2-methoxy-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Description
5-(4-Fluoro-2-methoxy-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a fluoro and methoxy group on the phenyl ring
Properties
IUPAC Name |
5-(4-fluoro-2-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c1-15-10(6-9(14-15)12(16)17)8-4-3-7(13)5-11(8)18-2/h3-6H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOMZNVRXLAJCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=C(C=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-2-methoxy-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoro-2-methoxyphenylboronic acid with a suitable pyrazole derivative under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-2-methoxy-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(4-Hydroxy-2-methoxy-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
Reduction: 5-(4-Fluoro-2-methoxy-phenyl)-1-methyl-1H-pyrazole-3-methanol.
Substitution: 5-(4-Substituted-2-methoxy-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid derivatives.
Scientific Research Applications
5-(4-Fluoro-2-methoxy-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-2-methoxy-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The fluoro and methoxy groups can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Fluorophenylboronic acid
Uniqueness
Compared to similar compounds, 5-(4-Fluoro-2-methoxy-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a pyrazole ring and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. The combination of fluoro and methoxy substituents further enhances its potential for specific interactions in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
